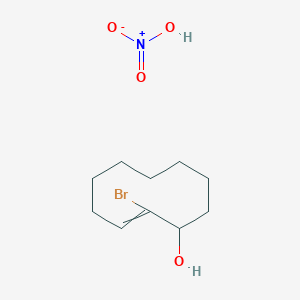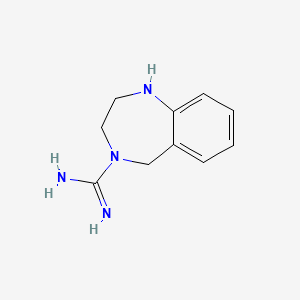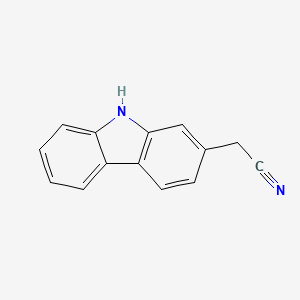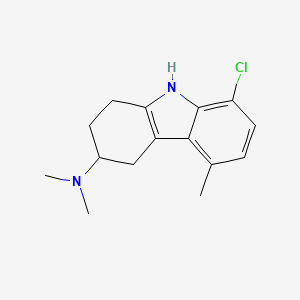
Nitric acid--2-bromocyclodec-2-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–2-bromocyclodec-2-en-1-ol (1/1) is a chemical compound that combines the properties of nitric acid and 2-bromocyclodec-2-en-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–2-bromocyclodec-2-en-1-ol typically involves the reaction of 2-bromocyclodec-2-en-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux, to ensure complete reaction and high yield. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of nitric acid–2-bromocyclodec-2-en-1-ol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. Safety measures are implemented to handle the corrosive nature of nitric acid and the potential hazards associated with the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid–2-bromocyclodec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the bromine atom or the double bond in the cyclodec-2-en-1-ol moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of nitric acid–2-bromocyclodec-2-en-1-ol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yield.
Major Products Formed
The major products formed from the reactions of nitric acid–2-bromocyclodec-2-en-1-ol depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Nitric acid–2-bromocyclodec-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitric acid functionalities into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of nitric acid–2-bromocyclodec-2-en-1-ol involves its interaction with molecular targets and pathways in biological systems. The nitric acid moiety can act as an oxidizing agent, while the 2-bromocyclodec-2-en-1-ol moiety can interact with cellular components. The compound may exert its effects through the generation of reactive oxygen species, modulation of enzyme activities, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to nitric acid–2-bromocyclodec-2-en-1-ol include:
2-bromocyclodec-2-en-1-ol: Lacks the nitric acid moiety but shares the cyclodec-2-en-1-ol structure.
Nitric acid derivatives: Compounds that contain nitric acid functionalities but differ in the organic moiety.
Uniqueness
Nitric acid–2-bromocyclodec-2-en-1-ol is unique due to the combination of nitric acid and 2-bromocyclodec-2-en-1-ol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60996-38-5 |
|---|---|
Formule moléculaire |
C10H18BrNO4 |
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
2-bromocyclodec-2-en-1-ol;nitric acid |
InChI |
InChI=1S/C10H17BrO.HNO3/c11-9-7-5-3-1-2-4-6-8-10(9)12;2-1(3)4/h7,10,12H,1-6,8H2;(H,2,3,4) |
Clé InChI |
RROFHLWACJXQGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC=C(C(CCC1)O)Br.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)



![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)

![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)
![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)

![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)

![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
